2-Ethynyl-4-nitrophenol
Overview
Description
2-Ethynyl-4-nitrophenol is an organic compound characterized by the presence of both an ethynyl group and a nitro group attached to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
- This collapse of the proton motive force disrupts the cell’s primary energy production process, which relies on the proton gradient to generate ATP (adenosine triphosphate) chemical energy .
- Cells may compensate by increasing glycolysis, but this is less efficient than oxidative phosphorylation .
- In the context of weight loss, increased energy expenditure occurs due to uncoupling, but at the cost of potential toxicity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Nitrophenols, a related group of compounds, have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, 2-chloro-4-nitrophenol, a chlorinated nitrophenol, is degraded by a Gram-negative bacterium via the 1,2,4-benzenetriol pathway . This process involves several enzymes, including a two-component FAD-dependent monooxygenase and a benzenetriol 1,2-dioxygenase
Cellular Effects
The cellular effects of 2-Ethynyl-4-nitrophenol are currently unknown. Nitrophenols have been shown to have various effects on cells. For example, 2,4-dinitrophenol, another nitrophenol, has been associated with both neuroprotective effects and serious side effects to various tissues . These effects may be due to the administration conditions
Molecular Mechanism
Nitrophenols, such as 4-nitrophenol, can undergo various reactions, including nitration of phenol using dilute nitric acid at room temperature . The resulting products can then be used in various applications, such as the synthesis of paracetamol
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown. It is known that nitrophenols can undergo various changes over time. For example, 4-nitrophenol exists as a mixture of two forms, which can change color upon irradiation of sunlight
Dosage Effects in Animal Models
Studies on 2,4-dinitrophenol have shown that its effects can vary depending on the dose, time, and gender
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown. Nitrophenols are known to be involved in various metabolic pathways. For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium
Transport and Distribution
Nitrophenols are known to interact with various transporters and binding proteins
Subcellular Localization
The localization of proteins and other biomolecules can be predicted using various tools, such as DeepLoc 2.0, which uses a transformer-based protein language model to predict multi-label subcellular localization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-nitrophenol typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Strong bases or nucleophiles in the presence of a suitable solvent.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-4-nitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Nitrophenol: Lacks the ethynyl group, making it less reactive in certain types of reactions.
2-Ethynylphenol: Lacks the nitro group, affecting its redox properties.
2,4-Dinitrophenol: Contains an additional nitro group, significantly altering its chemical behavior and toxicity.
Properties
IUPAC Name |
2-ethynyl-4-nitrophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGDPJSERRIBOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313669 | |
Record name | 2-Ethynyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-98-4 | |
Record name | 2-Ethynyl-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885951-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethynyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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